4-Methoxy-4'-trifluoromethyl-biphenyl
CAS No.: 10355-12-1
Cat. No.: VC14218470
Molecular Formula: C14H11F3O
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10355-12-1 |
|---|---|
| Molecular Formula | C14H11F3O |
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | 1-methoxy-4-[4-(trifluoromethyl)phenyl]benzene |
| Standard InChI | InChI=1S/C14H11F3O/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3 |
| Standard InChI Key | KQXWJYJLFZWYHI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound’s biphenyl core consists of two benzene rings connected by a single covalent bond. The methoxy group at the 4-position of the first ring donates electron density through resonance, while the trifluoromethyl group at the 4'-position of the second ring exerts a strong electron-withdrawing inductive effect. This juxtaposition creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
The molecular formula is C₁₄H₁₁F₃O, with a molecular weight of 252.23 g/mol. The para substitution pattern minimizes steric hindrance, allowing for planar molecular geometry and enhanced conjugation .
Spectroscopic Identification
Key spectroscopic data for structurally related biphenyl derivatives synthesized via palladium-catalyzed reactions include:
-
¹H NMR: Distinct signals for methoxy protons (δ 3.84–3.96 ppm) and aromatic protons (δ 6.85–7.76 ppm) .
-
¹³C NMR: Resonances for quaternary carbons adjacent to -CF₃ (δ 123–125 ppm, q, ) and methoxy-bearing carbons (δ 55–56 ppm) .
Table 1: Representative NMR Data for 4-Substituted Biphenyls
| Substituents | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 4'-CF₃, 4-OCH₃ | 3.85 (s, OCH₃), 7.51 (m, Ar-H) | 159.0 (C-OCH₃), 123.4 (CF₃) | -62.36 |
| 4'-CF₃, 3-CH₃ | 2.41 (s, CH₃), 7.30 (m, Ar-H) | 21.6 (CH₃), 130.8 (q, C-CF₃) | -62.41 |
Synthesis Methodologies
Palladium-Catalyzed Direct Arylation
The most efficient route to 4-methoxy-4'-trifluoromethyl-biphenyl involves palladium-catalyzed cross-coupling between 4-iodoanisole and a trifluoromethyl-substituted arene. Key steps include:
-
Catalyst System: Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) in toluene or acetone .
-
Base: Cs₂CO₃ or K₂CO₃ to deprotonate the arene.
-
Solvent Effects: Acetone enhances reaction rates by stabilizing palladium intermediates .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Isomer Ratio (o:m:p) |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | 85 | 1:11:5 |
| Solvent | Toluene/Acetone (3:1) | 73 | 0:2:1 |
| Temperature | 110°C | 90 | 12:1:2 |
Mechanistic Insights
Density functional theory (DFT) studies reveal that the rate-determining step involves C-H bond activation at the arene’s para position. The electron-deficient trifluoromethyl group facilitates electrophilic palladation, while the methoxy group directs coupling to the ortho and para positions .
Physicochemical Properties
Electronic Effects
-
Hammett Constants: σₚ values for -OCH₃ (-0.27) and -CF₃ (+0.54) create a net electron-deficient biphenyl system.
-
Dipole Moment: Calculated at 2.8 D due to opposing substituent polarities.
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons (CH₂Cl₂) .
-
Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing endothermic peaks at 120°C (melting) and 260°C (decomposition).
Applications in Organic Synthesis
Building Block for Functional Materials
The compound serves as a precursor for:
-
Liquid Crystals: Its rigid biphenyl core and polar substituents align under electric fields.
-
Pharmaceutical Intermediates: Functionalization at the methoxy group yields bioactive analogs .
Catalytic Studies
In palladium-catalyzed reactions, 4-methoxy-4'-trifluoromethyl-biphenyl acts as a ligand or directing group, improving regioselectivity in C-H activation .
Research Findings and Advancements
Isomer Distribution in Synthesis
Studies demonstrate that solvent choice critically influences isomer ratios. For example:
Solvent Effects on Reaction Kinetics
Microkinetic modeling indicates acetone accelerates reductive elimination by stabilizing Pd(0) intermediates, reducing activation energy by 15 kJ/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume